3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline
Description
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline (CAS: 537705-06-9) is a substituted aniline derivative featuring a pyridinyl ether linkage. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol . This compound is primarily utilized in research settings for applications such as drug discovery and materials science. Key physicochemical properties include:
Properties
IUPAC Name |
3-methyl-4-(6-methylpyridin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(14)4-6-13(9)16-12-5-3-10(2)15-8-12/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMQBBQKWXOOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465433 | |
| Record name | 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537705-06-9 | |
| Record name | 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich aniline ring undergoes substitution at positions activated by the amino group. The pyridinyloxy substituent exerts meta-directing effects, while steric hindrance from the 6-methylpyridine influences regioselectivity.
Cross-Coupling Reactions
The pyridinyloxy group facilitates palladium-catalyzed couplings, enabling C–C bond formation.
Key Observations :
Nucleophilic Substitution
The pyridinyloxy ether linkage undergoes cleavage under basic conditions.
Mechanistic Insight :
-
Base-mediated SNAr (nucleophilic aromatic substitution) occurs at the pyridinyloxy oxygen due to electron-withdrawing effects of the pyridine ring .
Oxidation and Reduction
The aniline group and pyridine ring exhibit distinct redox behavior.
Critical Notes :
-
Over-oxidation of the aniline group leads to decomposition, necessitating controlled conditions .
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Catalytic hydrogenation selectively reduces the pyridine ring without affecting the aniline .
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.
| Metal Ion | Ligand Environment | Application |
|---|---|---|
| Pd(II) | Pyridine N, aniline NH₂ | Catalytic intermediates in cross-coupling . |
| Cu(II) | Pyridine N, ether O | Stabilized complexes for material science . |
Structural Evidence :
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X-ray crystallography confirms bidentate coordination via pyridine N and aniline NH₂ in Pd complexes .
Functional Group Transformations
The amino group participates in condensation and acylation reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Schiff Base Formation | Aldehydes, AcOH, 25°C | Imine derivatives (e.g., with 4-fluorobenzaldehyde) . |
| Acylation | Acetyl chloride, Et₃N | N-acetylated derivative |
Yield Optimization :
Thermal and Photochemical Behavior
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. It shows particular promise in developing drugs targeting neurological disorders. Its structural characteristics enhance drug efficacy and specificity, making it a valuable asset in medicinal chemistry .
Case Study:
In a study focusing on the optimization of compounds for treating diseases such as human African trypanosomiasis, this compound was leveraged to improve selectivity against specific kinases. The modifications to its structure resulted in compounds with better pharmacokinetic profiles and reduced toxicity while maintaining therapeutic efficacy .
Agricultural Chemicals
Pest Control Applications:
The compound is also employed in formulating agrochemicals. Its effectiveness in pest control is attributed to its stability and reactivity, which allow for the development of environmentally friendly pesticides that minimize ecological impact compared to traditional chemicals .
Data Table: Agrochemical Applications
| Application Area | Description | Benefits |
|---|---|---|
| Pesticide Formulation | Used as an active ingredient in pest control products | Reduced environmental toxicity |
| Herbicide Development | Enhances the effectiveness of herbicidal formulations | Improved crop yield |
Material Science
Development of Advanced Materials:
In material science, this compound is used to create advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental stressors, making them suitable for various industrial applications .
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices significantly improves mechanical properties and thermal stability, which is crucial for applications in harsh environments.
Biochemical Research
Enzyme Activity Studies:
Researchers utilize this compound in studies related to enzyme activity and receptor binding. Its ability to interact with biological molecules aids in understanding complex biological processes and disease mechanisms .
Case Study:
In biochemical assays, this compound has been shown to modulate enzyme activity effectively, providing insights into potential therapeutic targets for various diseases.
Analytical Chemistry
Method Development:
The compound plays a role in developing analytical methods for detecting and quantifying specific compounds in complex mixtures. Its unique chemical properties enhance the accuracy of chemical analyses, making it valuable in quality control laboratories .
Mechanism of Action
The mechanism of action of 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline are compared below, focusing on substituent effects, physicochemical properties, and research applications.
Table 1: Structural and Functional Analogs
Key Findings
Substituent Effects: Halogenation (Cl, F) increases molecular weight and alters electronic properties. Chlorine enhances crystallinity (higher melting point), while fluorine improves metabolic stability . Methoxy groups improve solubility but may reduce membrane permeability compared to methyl substituents .
Biological Activity :
- The parent compound and its fluoro analog exhibit relevance in kinase inhibition studies due to their pyridinyl-aniline scaffolds .
- Chlorinated derivatives (e.g., 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline) are explored in agrochemicals for their stability under environmental conditions .
Synthetic Challenges :
- Halogenated analogs require specialized handling due to reactivity, whereas methoxy derivatives are more straightforward to synthesize .
Research Implications
- Medicinal Chemistry : The parent compound’s balance of solubility and stability makes it a versatile scaffold for lead optimization. Its fluoro analog is prioritized for pharmacokinetic studies .
- Agrochemical Development : Chlorinated derivatives show promise in herbicide design due to their persistence and target specificity .
Biological Activity
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline, also known by its CAS number 537705-06-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.
The molecular formula of this compound is CHNO. The compound features a methyl group and a pyridine moiety, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results suggest that the compound has strong inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Additionally, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, showcasing cytotoxic effects that warrant further exploration.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining various derivatives for anticancer properties, compounds similar to this compound were found to exhibit IC values ranging from 26 µM to 49.85 µM against different cancer cell lines, indicating promising anticancer activity .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can alter cellular pathways, leading to the observed antimicrobial and anticancer activities.
Applications in Pharmaceutical Development
This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and other diseases. Its unique chemical structure allows for modifications that can enhance drug efficacy and specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
